Cas no 30418-38-3 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(3,4,5-trimethoxyphenyl)methyl]-, (1S)-)

6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(3,4,5-trimethoxyphenyl)methyl]-, (1S)- structure
30418-38-3 structure
Productnaam:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(3,4,5-trimethoxyphenyl)methyl]-, (1S)-
CAS-nummer:30418-38-3
MF:C19H23NO5
MW:345.389625787735
CID:310386
PubChem ID:65772

6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(3,4,5-trimethoxyphenyl)methyl]-, (1S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(3,4,5-trimethoxyphenyl)methyl]-, (1S)-
    • (1S)-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • (1S)-1-{[3,4,5-tris(methyloxy)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • Tretochinolo
    • tretoquinol
    • Tretoquinol [INN]
    • Tretoquinolum
    • CHEBI:135461
    • DB13692
    • (-)-1,2,3,4-TETRAHYDRO-1-(3,4,5-TRIMETHOXYBENZYL)ISOQUINOLINE-6,7-DIOL
    • JIO3275WGI
    • Tretoquinol (INN)
    • (-)-tretoquinol
    • Q7838878
    • 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxybenzyl)-6,7-isoquinolinediol
    • BDBM82503
    • PDSP2_000586
    • CHEMBL174984
    • 30418-38-3
    • CAS_65772
    • AQ-110
    • UNII-JIO3275WGI
    • TMQ, S-(-)
    • (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • SCHEMBL249003
    • D08629
    • Tretoquinol, (-)-
    • 6,7-ISOQUINOLINEDIOL, 1,2,3,4-TETRAHYDRO-1-((3,4,5-TRIMETHOXYPHENYL)METHYL)-, (1S)-
    • NSC_65772
    • S-(-)-tretoquinol
    • Tretoquinolum [INN-Latin]
    • DTXSID7023695
    • NS00096953
    • PDSP1_000589
    • TRETOQUINOL [WHO-DD]
    • Inchi: InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3/t14-/m0/s1
    • InChI-sleutel: RGVPOXRFEPSFGH-AWEZNQCLSA-N
    • LACHT: COC1C(OC)=CC(C[C@@H]2NCCC3=CC(=C(C=C23)O)O)=CC=1OC

Berekende eigenschappen

  • Exacte massa: 345.158
  • Monoisotopische massa: 345.158
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 5
  • Complexiteit: 409
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 80.2A^2

Experimentele eigenschappen

  • Dichtheid: 1.235
  • Kookpunt: 533.3°Cat760mmHg
  • Vlampunt: 276.3°C
  • Brekindex: 1.593

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